

Application Notes & Protocols: 2-Hydroxyacetohydrazide as a Versatile Linker for Bioconjugation

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Compound of Interest

Compound Name: 2-Hydroxyacetohydrazide

Cat. No.: B021945

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Abstract

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology, enabling the creation of advanced therapeutics, diagnostics, and research tools.[1][2] The choice of linker is paramount, dictating the stability, functionality, and efficacy of the final conjugate.[3][4] This guide provides a detailed exploration of **2-hydroxyacetohydrazide**, a small, hydrophilic linker renowned for its ability to form pH-sensitive hydrazone bonds with carbonyl-containing biomolecules. We will delve into the underlying chemistry, provide validated protocols for its use in site-specific antibody labeling, and offer expert insights into characterization and troubleshooting.

Section 1: The Chemistry of 2-Hydroxyacetohydrazide Ligation

Core Properties and Advantages

2-Hydroxyacetohydrazide (Glycolic acid hydrazide) is a bifunctional linker possessing a nucleophilic hydrazide moiety and a hydroxyl group.[5] Its compact structure and the presence of the hydroxyl group confer key advantages for bioconjugation:

- **Hydrophilicity:** The hydroxyl group enhances water solubility, which can help mitigate the aggregation often caused by conjugating hydrophobic payloads to proteins.[6]

- **Biocompatible Reactivity:** The hydrazide group reacts specifically with aldehydes and ketones under mild, aqueous conditions, functional groups that can be selectively introduced into biomolecules.[7]
- **Tunable Stability:** The resulting hydrazone bond is stable at physiological pH but is susceptible to hydrolysis under mildly acidic conditions, making it an ideal acid-cleavable trigger for drug delivery systems.[3][8][9]

Property	Value	Source
Molecular Formula	C ₂ H ₆ N ₂ O ₂	[5]
Molecular Weight	90.08 g/mol	[5]
Canonical SMILES	C(C(=O)NN)O	[5]
Reactive Group	Hydrazide (-C(=O)NHNH ₂)	
Target Functional Group	Aldehyde (-CHO), Ketone (-C=O)	[7]

Mechanism of Hydrazone Formation

The core reaction is a nucleophilic addition-elimination (condensation) between the terminal nitrogen of the hydrazide and a carbonyl carbon. The reaction is most efficient under mildly acidic conditions (pH 4.5–6.0), which serves to protonate the carbonyl oxygen, making the carbon more electrophilic without significantly protonating the hydrazide nucleophile.[8][10]



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